molecular formula C22H23ClN4O B2930518 (2E)-3-[4-(3-chlorophenyl)piperazin-1-yl]-2-cyano-N-(2-phenylethyl)prop-2-enamide CAS No. 885180-96-1

(2E)-3-[4-(3-chlorophenyl)piperazin-1-yl]-2-cyano-N-(2-phenylethyl)prop-2-enamide

Cat. No.: B2930518
CAS No.: 885180-96-1
M. Wt: 394.9
InChI Key: DAEKQMBGMQNBDD-UHFFFAOYSA-N
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Description

(2E)-3-[4-(3-chlorophenyl)piperazin-1-yl]-2-cyano-N-(2-phenylethyl)prop-2-enamide is a chemical compound of significant interest in medicinal chemistry and pharmacological research. This synthetic molecule features a piperazine core substituted with a 3-chlorophenyl group, a structure that is frequently explored in neuroscience . The presence of the phenethyl moiety attached to the enamide nitrogen may offer unique interactions with biological systems. The extended, conjugated cyanoenamide system is a key functional group that can influence the compound's electronic properties and molecular recognition. Piperazine-based compounds are extensively investigated for their potential interactions with various central nervous system (CNS) targets, including neurotransmitter receptors and transporters . Research into structurally similar piperazine derivatives has shown them to be potent ligands for key neuroreceptors, though the specific biological activity and mechanism of action of this particular compound require empirical determination . This product is intended for research purposes only, providing a building block for chemical synthesis, a reference standard for analytical method development, or a lead compound for in vitro biological evaluation. It is supplied with comprehensive analytical data, including NMR and LC-MS, to ensure identity and purity. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(E)-3-[4-(3-chlorophenyl)piperazin-1-yl]-2-cyano-N-(2-phenylethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN4O/c23-20-7-4-8-21(15-20)27-13-11-26(12-14-27)17-19(16-24)22(28)25-10-9-18-5-2-1-3-6-18/h1-8,15,17H,9-14H2,(H,25,28)/b19-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAEKQMBGMQNBDD-HTXNQAPBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C=C(C#N)C(=O)NCCC2=CC=CC=C2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1/C=C(\C#N)/C(=O)NCCC2=CC=CC=C2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[4-(3-chlorophenyl)piperazin-1-yl]-2-cyano-N-(2-phenylethyl)prop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihalide, such as 1,2-dichloroethane, under basic conditions.

    Substitution with 3-Chlorophenyl Group: The piperazine ring is then reacted with 3-chlorobenzyl chloride in the presence of a base like potassium carbonate to introduce the 3-chlorophenyl group.

    Addition of Cyano Group: The cyano group is introduced through a nucleophilic substitution reaction using a suitable cyanating agent, such as sodium cyanide.

    Formation of the Prop-2-enamide Moiety: The final step involves the reaction of the intermediate with acryloyl chloride and 2-phenylethylamine to form the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[4-(3-chlorophenyl)piperazin-1-yl]-2-cyano-N-(2-phenylethyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group or the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium cyanide in polar aprotic solvents like dimethyl sulfoxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

(2E)-3-[4-(3-chlorophenyl)piperazin-1-yl]-2-cyano-N-(2-phenylethyl)prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of (2E)-3-[4-(3-chlorophenyl)piperazin-1-yl]-2-cyano-N-(2-phenylethyl)prop-2-enamide involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptors, modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence highlights structurally analogous compounds, enabling a comparative analysis based on substituents, functional groups, and methodologies.

Structural Analogues and Functional Group Variations

a. (2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide ()
  • Key Differences: Replaces the piperazine-3-chlorophenyl group with a benzodioxol-imidazole hybrid. Features a hydrazinecarboxamide group instead of a cyano-propenamide backbone.
  • SC-XRD confirmed the (E)-configuration of the imine group, a technique applicable to the target compound for stereochemical validation .
b. (2E)-3-Amino-3-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-cyano-N-phenylprop-2-enethioamide ()
  • Key Differences :
    • Substitutes the 3-chlorophenyl group with a trifluoromethylpyridine moiety.
    • Replaces the enamide oxygen with a thioamide sulfur.
  • Thioamide substitution may alter metabolic stability compared to the target compound’s amide group.
c. (2E)-2-cyano-N-(3-ethoxyphenyl)-3-[5-(2-methyl-4-nitrophenyl)furan-2-yl]prop-2-enamide ()
  • Key Differences :
    • Replaces the piperazine-3-chlorophenyl group with a furan-nitrophenyl system.
    • Features an ethoxyphenyl side chain instead of phenylethyl.
  • Furan rings may confer rigidity, influencing conformational stability.

Methodological Commonalities

  • Structural Elucidation :
    • SC-XRD (via SHELX/ORTEP software) and spectroscopic techniques (NMR, IR) are standard for confirming configurations and functional groups in analogous compounds .
  • Drug Repurposing Potential: While the target compound lacks direct antiviral data, emphasizes comparative studies with FDA-approved protease inhibitors (e.g., for HCV/HIV), suggesting a framework for future repurposing analyses .

Hypothetical Pharmacokinetic and Bioactivity Trends

Compound Key Substituents Potential Bioactivity Metabolic Considerations
Target compound 3-Chlorophenyl piperazine, cyano-enamide CNS modulation (speculative) Moderate lipophilicity; amide hydrolysis
compound Benzodioxol-imidazole, hydrazinecarboxamide Antifungal/antimicrobial (speculative) High metabolic lability due to hydrazine
compound Trifluoromethylpyridine, thioamide Kinase inhibition (speculative) Enhanced stability from trifluoromethyl
compound Nitrophenyl-furan, ethoxyphenyl Photodynamic therapy (speculative) Nitro group may induce toxicity

Biological Activity

The compound (2E)-3-[4-(3-chlorophenyl)piperazin-1-yl]-2-cyano-N-(2-phenylethyl)prop-2-enamide is a synthetic organic molecule notable for its complex structure, which features a cyano group, a piperazine moiety, and an enamide functional group. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in neuropharmacology, where it may interact with neurotransmitter receptors involved in psychiatric disorders.

Structural Characteristics

The chemical structure of the compound can be broken down into several key components:

  • Piperazine Ring : Commonly found in various pharmacologically active substances, contributing to the compound's biological activity.
  • Cyano Group : Known for enhancing the lipophilicity and biological interactions of compounds.
  • Enamide Functional Group : Plays a crucial role in the compound’s reactivity and potential binding interactions with biological targets.

Pharmacological Activity

Research indicates that this compound may exhibit significant pharmacological effects similar to other compounds with structural similarities. The following are key areas of biological activity:

  • Neurotransmitter Receptor Interaction :
    • Compounds with similar structures have been shown to interact with dopamine and serotonin receptors, suggesting potential applications in treating psychiatric conditions such as anxiety and depression.
  • Quantitative Structure-Activity Relationship (QSAR) :
    • QSAR studies indicate that structural modifications can significantly influence the biological potency of compounds. This suggests that this compound could also possess therapeutic potential depending on its specific interactions within biological systems.

Synthesis and Chemical Reactivity

The synthesis of this compound can be achieved through various synthetic routes that highlight its versatility. Understanding these synthetic pathways is essential for further exploration of its biological activity.

Comparative Analysis with Similar Compounds

A comparative analysis highlights several structurally similar compounds and their associated biological activities:

Compound NameStructural FeaturesBiological Activity
4-(3-Chlorophenyl)piperazinePiperazine ring; Chlorine substituentAntidepressant effects
N-(4-Chlorophenyl)acetamideAcetamide functional group; Chlorine substituentAnalgesic properties
1-(4-Fluorophenyl)piperazinePiperazine ring; Fluorine substituentAnxiolytic effects
1-(4-Methylphenyl)piperazinePiperazine ring; Methyl substituentNeuropharmacological activity

The unique combination of functional groups in this compound may enhance its binding affinity and selectivity towards certain biological targets compared to other similar compounds, potentially leading to distinct pharmacological profiles worthy of further investigation.

Case Studies and Research Findings

Recent studies focusing on related compounds have provided insights into the potential therapeutic applications of this compound:

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